molecular formula C11H10BrNO3 B1413843 Ethyl 3-bromo-2-cyano-6-methoxybenzoate CAS No. 1807027-29-7

Ethyl 3-bromo-2-cyano-6-methoxybenzoate

Cat. No. B1413843
CAS RN: 1807027-29-7
M. Wt: 284.11 g/mol
InChI Key: VYXOTGVFZVSYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-2-cyano-6-methoxybenzoate, also known as 3-Bromo-2-cyano-6-methoxybenzoic acid ethyl ester, is an organic compound that belongs to the class of benzoates. It is a white crystalline solid that is soluble in most organic solvents. This compound has been studied for its various applications in scientific research, as well as its biochemical and physiological effects. In

Scientific Research Applications

Ethyl 3-bromo-2-cyano-6-methoxybenzoate has been studied for its various applications in scientific research. It has been used as a reagent for the synthesis of various compounds, such as β-lactams, and as a reactant in the synthesis of pharmaceuticals. It has also been used as a substrate in the synthesis of polymers, as a catalyst in the synthesis of polymers, and as an initiator in the polymerization of styrene. Additionally, ethyl 3-bromo-2-cyano-6-methoxybenzoate has been used as a model compound for studying the kinetics of the hydrolysis of esters.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-cyano-6-methoxybenzoate is not fully understood. However, it is believed that the compound undergoes an intramolecular nucleophilic substitution reaction, in which the bromide ion acts as a nucleophile, attacking the carbonyl carbon of the ester group. This results in the formation of an intermediate, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 3-bromo-2-cyano-6-methoxybenzoate are not well understood. However, it has been shown to have some inhibitory activity against the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the nervous system. Additionally, ethyl 3-bromo-2-cyano-6-methoxybenzoate has been shown to have some antibacterial activity against gram-positive bacteria.

Advantages and Limitations for Lab Experiments

Ethyl 3-bromo-2-cyano-6-methoxybenzoate has several advantages for use in laboratory experiments. It is a relatively stable compound, and its solubility in organic solvents makes it easy to work with. Additionally, its low toxicity makes it safe to handle. However, there are some limitations to its use in laboratory experiments. For example, its low reactivity can make it difficult to use in certain reactions, and its low solubility in water can make it difficult to use in aqueous solutions.

Future Directions

The potential future directions for research on ethyl 3-bromo-2-cyano-6-methoxybenzoate are numerous. Further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals, as well as its potential as a catalyst or initiator in the synthesis of polymers. Additionally, further research could be conducted to explore its biochemical and physiological effects, as well as its potential as an inhibitor of acetylcholinesterase. Finally, further research could be conducted to explore its potential as an antibacterial agent.

properties

IUPAC Name

ethyl 3-bromo-2-cyano-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)10-7(6-13)8(12)4-5-9(10)15-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXOTGVFZVSYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2-cyano-6-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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